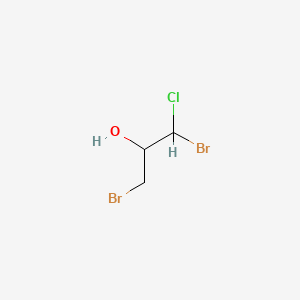
1,3-Dibromo-1-chloropropan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dibromo-1-chloropropan-2-ol is an organic compound with the molecular formula C3H5Br2ClO. It is a dense, colorless liquid that is often used in various chemical applications due to its unique properties. This compound is known for its role in chemical communication systems among certain species .
Métodos De Preparación
1,3-Dibromo-1-chloropropan-2-ol can be synthesized through several methods. One common synthetic route involves the bromination of propargyl alcohol with elemental bromine, which produces a dibromo product . This method is known for achieving high yields and isomerically enriched compositions. Industrial production methods often involve similar bromination reactions under controlled conditions to ensure the purity and yield of the final product.
Análisis De Reacciones Químicas
1,3-Dibromo-1-chloropropan-2-ol undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions: Typical reagents include strong bases or acids, and the reactions are often carried out under controlled temperatures and pressures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield different halogenated compounds.
Aplicaciones Científicas De Investigación
1,3-Dibromo-1-chloropropan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound plays a role in chemical communication systems among certain species.
Industry: It is utilized in the production of flame retardants and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 1,3-Dibromo-1-chloropropan-2-ol exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can affect cellular processes and pathways, although detailed studies on its exact mechanism of action are still ongoing.
Comparación Con Compuestos Similares
1,3-Dibromo-1-chloropropan-2-ol can be compared with other similar compounds, such as:
1,2-Dibromo-3-chloropropane: This compound is also a halogenated propane derivative with similar chemical properties.
1,3-Dibromo-1-chloropropan-2-one: Another related compound used in chemical communication systems.
The uniqueness of this compound lies in its specific combination of bromine and chlorine atoms, which gives it distinct reactivity and applications compared to other halogenated compounds.
Propiedades
Número CAS |
62872-28-0 |
|---|---|
Fórmula molecular |
C3H5Br2ClO |
Peso molecular |
252.33 g/mol |
Nombre IUPAC |
1,3-dibromo-1-chloropropan-2-ol |
InChI |
InChI=1S/C3H5Br2ClO/c4-1-2(7)3(5)6/h2-3,7H,1H2 |
Clave InChI |
SKTPISJXXWIFPW-UHFFFAOYSA-N |
SMILES canónico |
C(C(C(Cl)Br)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


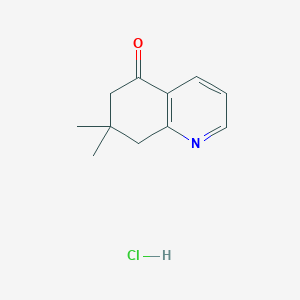

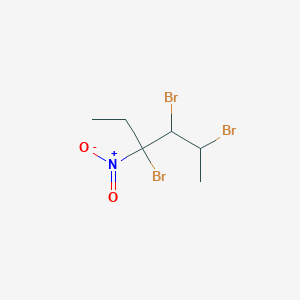
![2-[3-(3,4-Dimethylbenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14512442.png)
![N-[(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-N'-phenylurea](/img/structure/B14512449.png)
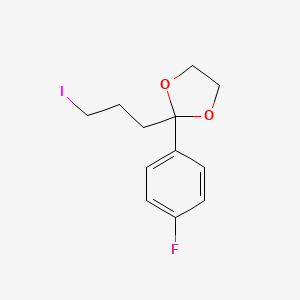
![3,9-Dimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14512463.png)
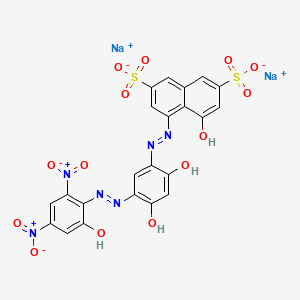
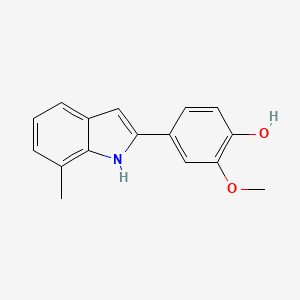
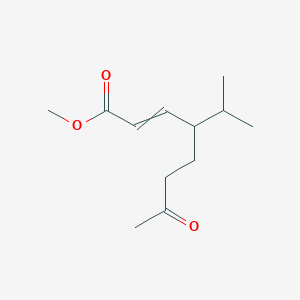

![3-Hydroxy-3-[(2-methyloxolan-2-yl)peroxy]butan-2-one](/img/structure/B14512486.png)


